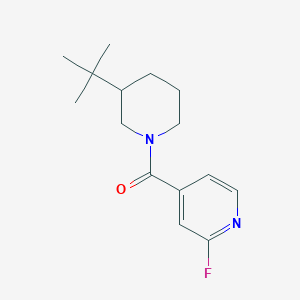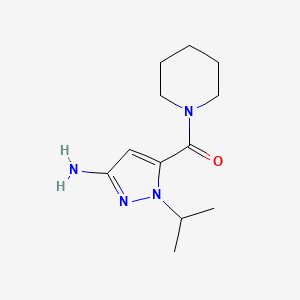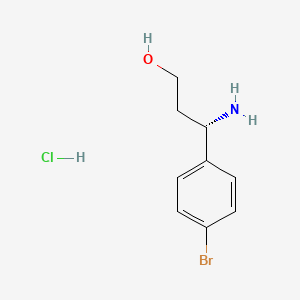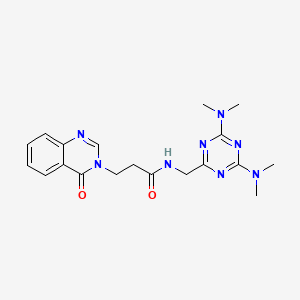
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluoropyridine moiety and a tert-butylpiperidine group. The presence of these functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Derivative: The synthesis begins with the preparation of 3-tert-butylpiperidine. This can be achieved through the alkylation of piperidine with tert-butyl halides under basic conditions.
Carbonylation: The next step involves the introduction of a carbonyl group to the piperidine derivative. This can be done using reagents such as phosgene or carbonyl diimidazole.
Coupling with Fluoropyridine: The final step is the coupling of the carbonylated piperidine derivative with 2-fluoropyridine. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).
Reduction: Reducing agents (LiAlH4, sodium borohydride), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (m-CPBA, hydrogen peroxide), solvents (dichloromethane, acetonitrile).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of N-oxides and other oxidized products.
科学的研究の応用
4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine is largely dependent on its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit protein-protein interactions or enzyme activity by binding to active sites or allosteric sites, thereby altering the function of the target protein .
類似化合物との比較
Similar Compounds
4-(3-Tert-butylpiperidine-1-carbonyl)-2-chloropyridine: Similar structure but with a chlorine atom instead of fluorine.
4-(3-Tert-butylpiperidine-1-carbonyl)-2-bromopyridine: Similar structure but with a bromine atom instead of fluorine.
4-(3-Tert-butylpiperidine-1-carbonyl)-2-iodopyridine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(3-Tert-butylpiperidine-1-carbonyl)-2-fluoropyridine imparts unique electronic properties, making it more reactive in certain substitution reactions compared to its halogenated analogs. Additionally, the fluorine atom can influence the compound’s pharmacokinetic properties, such as metabolic stability and bioavailability .
特性
IUPAC Name |
(3-tert-butylpiperidin-1-yl)-(2-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-15(2,3)12-5-4-8-18(10-12)14(19)11-6-7-17-13(16)9-11/h6-7,9,12H,4-5,8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMNZIOPESLKPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCN(C1)C(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl (5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)carbamate](/img/structure/B2424236.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2424239.png)

![8-(3-Chloro-4-methylphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2424242.png)
![2-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B2424243.png)
![[(2R,6R)-6-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride](/img/new.no-structure.jpg)
![N-(4-ethylphenyl)-2-({5-[(3-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2424249.png)

![N-[(2-chlorophenyl)methyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2424251.png)
![(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B2424252.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)
